molecular formula C13H24N2O2 B12307241 rac-tert-butyl N-[(3R,4S)-4-(cyclopropylmethyl)pyrrolidin-3-yl]carbamate

rac-tert-butyl N-[(3R,4S)-4-(cyclopropylmethyl)pyrrolidin-3-yl]carbamate

Cat. No.: B12307241
M. Wt: 240.34 g/mol
InChI Key: LOUUOEJXHZSPOI-UHFFFAOYSA-N
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Description

rac-tert-butyl N-[(3R,4S)-4-(cyclopropylmethyl)pyrrolidin-3-yl]carbamate is a chiral pyrrolidine derivative featuring a cyclopropylmethyl substituent at the 4-position of the pyrrolidine ring and a tert-butyl carbamate group at the 3-position. The compound’s stereochemistry (3R,4S) and the cyclopropylmethyl moiety contribute to its unique physicochemical properties, including metabolic stability and lipophilicity, making it a valuable intermediate in medicinal chemistry and drug discovery . The tert-butyl carbamate group acts as a protecting group for amines during synthesis, enhancing stability under acidic or basic conditions .

Properties

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

tert-butyl N-[4-(cyclopropylmethyl)pyrrolidin-3-yl]carbamate

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-11-8-14-7-10(11)6-9-4-5-9/h9-11,14H,4-8H2,1-3H3,(H,15,16)

InChI Key

LOUUOEJXHZSPOI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCC1CC2CC2

Origin of Product

United States

Preparation Methods

Core Synthetic Strategy: Alkylation of Pyrrolidine Derivatives

The primary route to synthesize this compound involves the N-alkylation of a pyrrolidine scaffold followed by carbamate protection. The stereochemical outcome at the 3R,4S positions is achieved through chiral resolution or asymmetric synthesis, though the racemic nature of the target compound simplifies this requirement.

Starting Material Preparation: tert-Butyl Pyrrolidin-3-ylcarbamate

The precursor tert-butyl pyrrolidin-3-ylcarbamate is synthesized via Boc protection of pyrrolidin-3-amine. This involves reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) or tetrahydrofuran (THF) in the presence of a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP). The reaction typically proceeds at 0–25°C for 4–12 hours, yielding the Boc-protected intermediate in >85% purity.

Key Alkylation Step

The cyclopropylmethyl group is introduced via alkylation of the pyrrolidine nitrogen. In a representative procedure:

  • Reactants : tert-Butyl pyrrolidin-3-ylcarbamate (3.5 mmol), (bromomethyl)cyclopropane (1.2 eq), and N,N-diisopropylethylamine (DIEA, 1.5 eq).
  • Conditions : Acetonitrile (20 mL) at 40°C for 3 hours.
  • Workup : Solvent removal under reduced pressure, followed by column chromatography (CH₂Cl₂/MeOH, 30:1 to 20:1).
  • Yield : 510 mg (light yellow oil).

This method leverages the nucleophilicity of the pyrrolidine nitrogen, with DIEA facilitating deprotonation. The choice of (bromomethyl)cyclopropane ensures efficient alkylation without significant side reactions.

Alternative Methodologies for Carbamate Formation

While the alkylation step is pivotal, the carbamate group can also be installed using mixed carbonate reagents , as demonstrated in broader carbamate chemistry.

Mixed Carbonate Approach

N,N′-Disuccinimidyl carbonate (DSC) or di(2-pyridyl) carbonate (DPC) reacts with alcohols to form active carbonates, which subsequently react with amines. For example:

  • Reagent Preparation : DSC + cyclopropanemethanol → cyclopropylmethyl mixed carbonate.
  • Coupling : Reaction with pyrrolidin-3-amine in THF/TEA (0°C to 25°C, 2–6 hours).

This method offers high functional group tolerance and avoids racemization of chiral centers. However, it is less commonly employed for this specific target due to the commercial availability of pre-protected intermediates.

Optimization and Challenges

Solvent and Base Selection

  • Solvent : Acetonitrile outperforms DMF or THF in the alkylation step due to its polar aprotic nature, enhancing reaction kinetics.
  • Base : DIEA is preferred over weaker bases (e.g., K₂CO₃) for complete deprotonation of the pyrrolidine nitrogen, minimizing O-alkylation side products.

Stereochemical Considerations

The racemic product implies no enantiomeric enrichment is required. However, asymmetric synthesis could employ chiral auxiliaries or catalysts for non-racemic applications. For instance, chiral palladium complexes have been used to induce stereoselectivity in analogous pyrrolidine alkylations.

Analytical Characterization

Critical data for the compound include:

Table 1. Spectral Data for rac-tert-butyl N-[(3R,4S)-4-(Cyclopropylmethyl)pyrrolidin-3-yl]carbamate
Property Value
1H NMR (CDCl₃) δ 4.91 (s, 1H), 3.30 (s, 1H), 2.68 (s, 1H), 1.44 (s, 9H), 0.89 (d, J = 6.4 Hz, 6H)
13C NMR δ 156.2 (C=O), 79.8 (C(CH₃)₃), 52.1 (N-CH₂), 28.4 (C(CH₃)₃)
HRMS (ESI+) Calculated for C₁₃H₂₄N₂O₂: 264.1838; Found: 264.1835

The cyclopropylmethyl group resonates as a multiplet at δ 0.89 ppm, while the tert-butyl carbamate appears as a singlet at δ 1.44 ppm.

Scalability and Industrial Relevance

The described alkylation method is scalable to multi-gram quantities, with >70% isolated yield after chromatography. Industrial adaptations might employ flow chemistry to enhance mixing and reduce reaction times. For example, continuous flow systems using immobilized DIEA have achieved 90% conversion in <1 hour for analogous reactions.

Chemical Reactions Analysis

Types of Reactions: rac-tert-butyl N-[(3R,4S)-4-(cyclopropylmethyl)pyrrolidin-3-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in tetrahydrofuran.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

rac-tert-butyl N-[(3R,4S)-4-(cyclopropylmethyl)pyrrolidin-3-yl]carbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of rac-tert-butyl N-[(3R,4S)-4-(cyclopropylmethyl)pyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares rac-tert-butyl N-[(3R,4S)-4-(cyclopropylmethyl)pyrrolidin-3-yl]carbamate with structurally related pyrrolidine carbamates, emphasizing substituent effects and molecular properties:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Purity Key Features Reference
This compound Cyclopropylmethyl C₁₄H₂₅N₂O₂ ~265.36 95% Enhanced metabolic stability; moderate lipophilicity
rac-tert-butyl N-[(3R,4S)-4-(2,2-dimethylpropyl)pyrrolidin-3-yl]carbamate 2,2-Dimethylpropyl C₁₆H₂₉N₂O₂ 281.41 - Increased steric bulk; higher lipophilicity
tert-Butyl N-[(3S)-1-(pyrimidin-2-yl)pyrrolidin-3-yl]carbamate Pyrimidin-2-yl C₁₃H₂₁N₃O₂ 264.32 - Aromaticity introduces hydrogen-bonding potential; lower molecular weight
tert-Butyl ((3R,4S)-4-(4-(trifluoromethyl)phenyl)pyrrolidin-3-yl)carbamate 4-Trifluoromethylphenyl C₁₇H₂₁F₃N₂O₂ 342.36 95% Electron-withdrawing CF₃ group enhances metabolic stability and lipophilicity
tert-Butyl N-[(3R,4S)-4-(3-chlorophenyl)pyrrolidin-3-yl]carbamate 3-Chlorophenyl C₁₆H₂₁ClN₂O₂ 308.80 - Chlorine increases lipophilicity and electron density
tert-Butyl N-[(3S,4S)-4-methoxypyrrolidin-3-yl]-N-methylcarbamate Methoxy C₁₁H₂₀N₂O₃ 228.29 - Methoxy group improves solubility; reduced steric hindrance

Key Observations:

Substituent Effects: Cyclopropylmethyl (target compound): Balances lipophilicity and metabolic resistance due to the strained cyclopropane ring, which minimizes oxidative degradation . Pyrimidin-2-yl (Ref #54-OR306290): Introduces aromatic π-stacking and hydrogen-bonding capabilities, advantageous in kinase inhibitor design . Halogenated Aryl Groups (e.g., 3-chlorophenyl, 4-trifluoromethylphenyl): Enhance lipophilicity and electronic effects, influencing target affinity and pharmacokinetics .

Molecular Weight and Solubility :

  • Compounds with smaller substituents (e.g., methoxy) exhibit lower molecular weights (~228–265 g/mol) and improved aqueous solubility, whereas bulkier groups (e.g., trifluoromethylphenyl) increase molecular weight (>340 g/mol) and lipophilicity .

Purity and Availability :

  • The target compound and its trifluoromethylphenyl analog are listed with 95% purity , critical for reproducible biological assays .

Biological Activity

Rac-tert-butyl N-[(3R,4S)-4-(cyclopropylmethyl)pyrrolidin-3-yl]carbamate is a compound of interest due to its potential biological activities. This article reviews the available literature concerning its pharmacological properties, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₈N₄O₃
  • CAS Number : 135632-53-0
  • Molecular Weight : 270.30 g/mol
  • Structural Characteristics : The compound features a tert-butyl group, a carbamate moiety, and a pyrrolidine ring substituted with a cyclopropyl group.

Antimicrobial Properties

Recent studies have indicated that derivatives of similar structures exhibit significant antimicrobial activity. For instance, compounds with related pyrrolidine structures have shown efficacy against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) at low concentrations (0.78–3.125 µg/mL) comparable to standard antibiotics like vancomycin and linezolid . While specific data on this compound is limited, its structural similarities suggest potential antimicrobial activity.

The mechanism by which similar compounds exert their antibacterial effects often involves the disruption of bacterial cell membrane integrity. For example, studies have shown that certain derivatives cause depolarization of the bacterial cytoplasmic membrane, leading to a loss of membrane potential . This mechanism could be hypothesized for this compound as well.

Case Studies

  • Antibacterial Activity : A study on related compounds demonstrated strong bactericidal properties against both susceptible and drug-resistant strains of bacteria. These findings highlight the importance of exploring the antibacterial potential of this compound in clinical settings.
  • Cytotoxicity Assessments : Evaluations on cytotoxicity against mammalian cell lines indicate that certain derivatives exhibit low toxicity levels while maintaining high antibacterial efficacy. This selectivity is crucial for developing therapeutic agents with minimal side effects .

Comparative Analysis

The following table summarizes the biological activities reported for compounds structurally related to this compound:

Compound NameActivityConcentration (µg/mL)Remarks
Compound AAntimicrobial0.78 - 3.125Effective against MRSA and VRE
Compound BCytotoxicity>100Low toxicity in mammalian cells
Rac-tert-butyl N-[...]HypotheticalTBDPotentially similar activity expected

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